Pki-402

Description

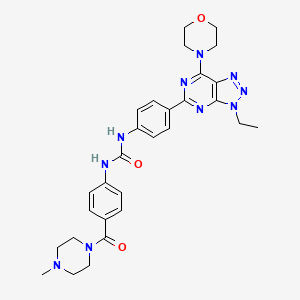

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXFYGBKZSQBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657809 | |

| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173204-81-3 | |

| Record name | PKI-402 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PKI-402 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PKI-402: A Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

PKI-402 is a potent, selective, and reversible ATP-competitive inhibitor that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] This comprehensive guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on critical cellular signaling cascades.

Primary Molecular Targets and Inhibitory Profile

This compound demonstrates potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1][3] Notably, it maintains its potency against common activating mutations of PI3Kα, such as E545K and H1047R.[1][3] The inhibitor's selectivity has been confirmed against a broad panel of 236 human protein kinases, where significant off-target inhibition was only observed at much higher concentrations against C-Raf and B-Raf.[3]

Table 1: In Vitro Inhibitory Activity of this compound against PI3K and mTOR

| Target | IC50 (nM) |

| PI3Kα | 2[1][3] |

| PI3Kα (E545K mutant) | 3[1][3] |

| PI3Kα (H1047R mutant) | 3[1][3] |

| PI3Kβ | 7[1][3] |

| PI3Kδ | 14[1][3] |

| PI3Kγ | 16[1][3] |

| mTOR | 3[1][3] |

Table 2: Off-Target Kinase Inhibition Profile of this compound

| Target | IC50 (µM) |

| C-Raf | 7[3] |

| B-Raf | 7[3] |

| Other Kinases (234) | > 10[3] |

Impact on Downstream Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4] By inhibiting both PI3K and mTOR, this compound effectively abrogates the signaling flow at two crucial nodes.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to AKT activation through phosphorylation at Threonine 308 (T308) and Serine 473 (S473).[1]

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. mTORC1, a downstream effector of AKT, controls protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1).[3] mTORC2 is responsible for the phosphorylation of AKT at S473, leading to its full activation.[1]

This compound's dual inhibition of PI3K and mTOR leads to a comprehensive shutdown of this pathway. It has been shown to inhibit the phosphorylation of AKT at both T308 and S473, as well as the phosphorylation of downstream mTORC1 effectors p70S6K and 4EBP1.[3]

Cellular and In Vivo Antitumor Activity

This compound has demonstrated broad antiproliferative activity across a diverse range of human tumor cell lines, including those derived from breast, brain (glioma), pancreas, and non-small cell lung cancers.[1] In vivo studies using xenograft models have corroborated these findings, showing significant tumor growth inhibition and even regression.[1][5]

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |

| MDA-MB-361 | Breast | Her2+, PIK3CA (E545K) | 6[1] |

| HCT116 | Colorectal | K-Ras, PIK3CA | 33[1] |

| PC3 | Prostate | PTEN mutant | 21[3] |

A key mechanism contributing to the antitumor efficacy of this compound is the induction of apoptosis.[5] In MDA-MB-361 breast cancer cells, treatment with this compound led to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][5] Furthermore, in ovarian cancer cells, this compound has been shown to induce apoptosis by promoting the autophagic degradation of the anti-apoptotic protein Mcl-1.[6][7] This occurs through the binding of the autophagy receptor protein p62 to Mcl-1, targeting it for degradation.[6][7]

Experimental Protocols

Kinase Assay (Fluorescence Polarization)

This assay is utilized to determine the in vitro inhibitory activity of this compound against PI3K isoforms.

-

Materials:

-

Recombinant human Class I PI3Ks and PI3K-α mutants produced in Sf9 insect cells.[8]

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, and 0.01% β-mercaptoethanol.[3]

-

STOP/Detection Buffer: 100 mM HEPES (pH 7.5), 4 mM EDTA, 0.05% CHAPS.[3]

-

Substrate: 20 µM PIP2.[3]

-

ATP: 25 µM.[3]

-

This compound at various concentrations.

-

384-well black polypropylene plates.

-

-

Procedure:

-

The fluorescence polarization reaction is performed in a 20 µL volume within the reaction buffer.

-

The reaction mixture contains 20 µM PIP2, 25 µM ATP, and the respective PI3K enzyme.[3]

-

This compound is added at varying concentrations (with a final DMSO concentration of >4%).

-

The reaction is initiated and allowed to proceed for 30 minutes at room temperature.[3]

-

The reaction is terminated by the addition of 20 µL of STOP/Detection buffer containing a fluorescent probe and GST-GRP1.[3]

-

The plate is incubated for 2 hours.

-

Fluorescence polarization is measured using a suitable plate reader.[3]

-

Cell Proliferation Assay

This assay is employed to assess the effect of this compound on the growth of cancer cell lines.

-

Materials:

-

Cancer cell lines of interest.

-

Appropriate cell culture media and supplements.

-

96-well plates.

-

This compound at various concentrations.

-

CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay kit.[3]

-

-

Procedure:

-

Cells are seeded in 96-well plates at a density optimized for their growth characteristics.

-

After allowing the cells to adhere, they are treated with various concentrations of this compound.

-

The cells are incubated for 72 hours.[3]

-

At the end of the incubation period, the CellTiter 96 reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a specified time to allow for the colorimetric reaction to develop.

-

The absorbance is measured using a plate reader to determine the number of viable cells.[3]

-

Western Blotting for Phospho-Protein Analysis

This technique is used to evaluate the effect of this compound on the phosphorylation status of key signaling proteins.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies specific for total and phosphorylated forms of AKT (T308 and S473), p70S6K, 4EBP1, etc.

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

-

Procedure:

-

Cells are treated with this compound for a specified duration (e.g., 4 hours).[3]

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody of interest overnight at 4°C.

-

After washing, the membrane is incubated with the appropriate secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action involves the direct, ATP-competitive inhibition of all Class I PI3K isoforms and mTOR, leading to a comprehensive blockade of downstream signaling. This results in the inhibition of cell proliferation and the induction of apoptosis, in part through the autophagic degradation of Mcl-1. The robust preclinical data for this compound underscores its potential as a therapeutic agent in cancers with a dysregulated PI3K/AKT/mTOR pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. selleckchem.com [selleckchem.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Antitumor efficacy profile of this compound, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dual PI3K/mTOR inhibitor this compound suppresses the growth of ovarian cancer cells by degradation of Mcl-1 through autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Pki-402 chemical structure and properties

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Pki-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, with the CAS Number 1173204-81-3, is a synthetic, small molecule inhibitor.[1][2][3] Its chemical structure is defined by a triazolopyrimidine core. The IUPAC name for this compound is 1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea.[4]

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4-(3-ethyl-7-morpholino-3H-[1][2][4]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea | [4] |

| CAS Number | 1173204-81-3 | [1][2][3] |

| Molecular Formula | C29H34N10O3 | [1][2][4] |

| Molecular Weight | 570.66 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [2][3][4] |

| SMILES | CCN1N=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)NC(NC5=CC=C(C=C5)C(N6CCN(CC6)C)=O)=O | [5] |

| InChI Key | ZAXFYGBKZSQBIV-UHFFFAOYSA-N | [4] |

Pharmacological Properties and Biological Activity

This compound is a selective, reversible, and ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[4][5] It demonstrates potent inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ, as well as mTOR. Notably, this compound is also effective against common cancer-associated PI3Kα mutants (E545K and H1047R).[5][6]

In Vitro Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of this compound against various kinases are detailed in the table below.

| Target | IC50 (nM) | Reference |

| PI3Kα | 2 | [4][5][6] |

| PI3Kβ | 7 | [5][6] |

| PI3Kδ | 14 | [5][6] |

| PI3Kγ | 16 | [5][6] |

| mTOR | 3 | [4][5][6] |

| PI3Kα (E545K mutant) | 3 | [5][6] |

| PI3Kα (H1047R mutant) | 3 | [5] |

Cellular Activity

This compound has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition in several cancer cell lines are presented below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-361 | Breast Cancer | 6 | [5] |

| HCT116 | Colon Cancer | 33 | [5] |

| PC3 | Prostate Cancer | 21 | [2] |

Signaling Pathway

This compound exerts its anti-cancer effects by dually targeting the PI3K/Akt and mTOR signaling pathways. These pathways are critical for regulating cell growth, proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of this compound.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

PI3K/mTOR Kinase Assay

This assay determines the in vitro inhibitory activity of this compound against PI3K and mTOR kinases.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase

-

PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate (PIP2 for PI3K assays), and assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-361, HCT116)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Determine the IC50 values for cell growth inhibition by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of downstream effector proteins in the PI3K/mTOR pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Primary antibodies against total and phosphorylated forms of proteins (e.g., Akt, S6K, 4E-BP1)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Treat the cells with this compound at various concentrations for a specific time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a potent and selective dual inhibitor of PI3K and mTOR, demonstrating significant anti-proliferative activity in various cancer cell lines. Its well-defined chemical structure and pharmacological profile make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and similar targeted therapies.

References

PKI-402: A Comprehensive Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of PKI-402, a potent, reversible, and ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The information compiled herein, including quantitative inhibitory data, detailed experimental protocols, and pathway visualizations, serves as a critical resource for professionals engaged in oncology research and drug development.

Core Inhibitory Profile: Potency and Selectivity

This compound is a highly potent inhibitor of all Class I PI3K isoforms and mTOR.[1][2] It demonstrates equipotent inhibition against wild-type PI3Kα and its common oncogenic mutants, E545K and H1047R.[1][3][4] A broad kinase panel screening revealed remarkable selectivity for the PI3K/mTOR family.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) | Target Family | Notes |

| PI3Kα | 2 | PI3K Class I | |

| PI3Kα (E545K Mutant) | 3 | PI3K Class I | Oncogenic "hotspot" mutant |

| PI3Kα (H1047R Mutant) | 3 | PI3K Class I | Oncogenic "hotspot" mutant |

| PI3Kβ | 7 | PI3K Class I | |

| PI3Kδ | 14 | PI3K Class I | |

| PI3Kγ | 16 | PI3K Class I | |

| mTOR | 3 | PIKK | Also known as FRAP1 |

| C-Raf | 7,000 | Raf Kinase | Significantly lower potency |

| B-Raf | 7,000 | Raf Kinase | Significantly lower potency |

| Other Kinases (Panel of 234) | >10,000 | Various | High degree of selectivity[3] |

Data compiled from multiple sources.[1][3][4]

Table 2: Cellular Activity of this compound - Inhibition of Downstream Effectors

| Phosphorylated Target | IC50 (nM) | Upstream Kinase | Cell Line Context |

| p-Akt (T308) | <10 | PDK1 (PI3K-dependent) | MDA-MB-361[3] |

| p-Akt (S473) | <30 | mTORC2 | MDA-MB-361[3] |

| p-p70S6K | <10 | mTORC1 | General |

| p-4EBP1 | <10 | mTORC1 | General |

| p-GSK3α/β (S9/S21) | <10 | Akt | General |

| p-PRAS40 (T246) | <30 | Akt | General |

These data reflect the potent inhibition of the PI3K/mTOR signaling cascade within a cellular environment.[3]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by concurrently blocking two critical nodes in a major signaling pathway that governs cell growth, proliferation, survival, and metabolism.[5][6] The dual inhibition of both PI3K and mTOR leads to a more comprehensive and sustained suppression of downstream signaling compared to inhibitors targeting only one of these kinases.

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays. The methodologies for key experiments are detailed below.

Biochemical Kinase Assay: Fluorescence Polarization (FP)

This assay quantitatively measures the enzymatic activity of PI3K and its inhibition by this compound by detecting the product, PIP3.

Principle: The assay relies on competitive binding between a fluorescently-labeled PIP3 probe and the enzyme-generated PIP3 for a PIP3-binding protein (GST-GRP1). High enzyme activity results in high levels of unlabeled PIP3, which displaces the fluorescent probe, leading to a low polarization signal. Inhibition of the enzyme results in less PIP3, more probe binding, and a high polarization signal.

Protocol:

-

Reaction Preparation: Enzyme assays are conducted in a 384-well black polypropylene plate.[3]

-

Reaction Mixture: A 20 µL reaction is prepared containing:

-

Enzymatic Reaction: The plate is incubated for 30 minutes at room temperature to allow the kinase reaction to proceed.[3]

-

Reaction Termination and Detection: The reaction is stopped by adding 20 µL of STOP/Detection Buffer (100 mM HEPES pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing 10 nM of a fluorescent PIP3 probe and 40 nM of the PIP3-binding protein GST-GRP1.[3]

-

Signal Stabilization: The plate is incubated for an additional 2 hours to allow the binding equilibrium to be reached.[3]

-

Measurement: Fluorescence polarization is measured using a plate reader (e.g., Perkin-Elmer Envision) equipped with appropriate filters for the fluorophore (e.g., TAMRA).[3]

Figure 2: Workflow for the Fluorescence Polarization (FP) Kinase Assay.

Cell-Based Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines.

Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay is a colorimetric method for determining the number of viable cells. The reagent contains a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Tumor cells are seeded into a 96-well plate at a density optimized for the specific cell line's growth characteristics.

-

Compound Treatment: After allowing cells to adhere (typically overnight), they are exposed to a range of concentrations of this compound.

-

Incubation: The cells are incubated with the compound for 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[3]

-

Reagent Addition: The CellTiter 96 AQueous One Solution Reagent is added to each well according to the manufacturer's protocol.

-

Incubation: The plate is incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 490nm is recorded using a 96-well plate reader (e.g., Victor2 V 1420 multilabel counter).[3] The resulting data is used to calculate IC50 values for growth inhibition.

Figure 3: Workflow for a Cell-Based Viability and Proliferation Assay.

Phosphorylation Analysis by Western Blot

To confirm the mechanism of action in a cellular context, Western blotting is used to measure the phosphorylation status of key downstream effector proteins of the PI3K/mTOR pathway.

Protocol Outline:

-

Cell Treatment: Cells (e.g., MDA-MB-361) are treated with various concentrations of this compound for a specified time (e.g., 4 hours).[3]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-p-Akt T308, anti-p-S6K) and total protein antibodies as loading controls.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control to determine the extent of inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antitumor efficacy profile of this compound, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual PI3K/mTOR inhibitor this compound suppresses the growth of ovarian cancer cells by degradation of Mcl-1 through autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound on breast tumor models' radiosensitivity via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

PKI-402: A Dual PI3K/mTOR Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PKI-402 is a potent and reversible ATP-competitive dual inhibitor of Class I phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). By targeting two critical nodes in a key signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, in vitro and in vivo efficacy across various cancer types, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this and other dual PI3K/mTOR inhibitors.

Introduction

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common event in a wide variety of human cancers, making it a prime target for therapeutic intervention.

This compound has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit both PI3K and mTOR, two central kinases in this pathway. This dual inhibition is hypothesized to lead to a more profound and sustained blockade of the pathway, potentially overcoming some of the resistance mechanisms observed with single-agent inhibitors.

Mechanism of Action

This compound is a small molecule inhibitor that acts as a reversible, ATP-competitive inhibitor of all Class I PI3K isoforms (α, β, γ, and δ) and mTOR. Its potent inhibitory activity against PI3Kα, including its common mutant forms (E545K and H1047R), is particularly relevant given the high frequency of PIK3CA mutations in cancer.

The primary mechanism of action of this compound involves the inhibition of the kinase activity of PI3K and mTOR, leading to a reduction in the phosphorylation of their downstream effectors. This disrupts the signaling cascade, ultimately resulting in the suppression of cell growth, proliferation, and the induction of apoptosis.

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT, in turn, phosphorylates a myriad of substrates, leading to the activation of mTORC1 and the regulation of other cellular processes. mTORC1, a key downstream effector, controls protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

This compound's dual inhibition of PI3K and mTOR effectively shuts down this entire cascade at two critical junctures.

Caption: PI3K/mTOR signaling and this compound inhibition.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines.

Kinase Inhibition

This compound is an equipotent inhibitor of all Class I PI3K isoforms and mTOR.

| Kinase Target | IC50 (nM) |

| PI3Kα | 1 |

| PI3Kβ | 1 |

| PI3Kγ | 1 |

| PI3Kδ | 1 |

| mTOR | 1 |

Table 1: In vitro kinase inhibitory activity of this compound.

Cell Growth Inhibition

This compound effectively inhibits the growth of a wide range of cancer cell lines, with IC50 values often below 100 nM.[1] This effect is observed in cell lines derived from various cancer types, including breast, glioma, pancreas, and non-small cell lung cancer (NSCLC).[1]

| Cancer Type | Cell Line | Genetic Profile | IC50 (nM) |

| Breast | MDA-MB-361 | HER2+, PIK3CA (E545K) | < 100 |

| Glioma | U87MG | PTEN null | < 100 |

| NSCLC | A549 | KRAS, STK11 mut | < 100 |

| Ovarian | SKOV3 | PIK3CA mut | Not Specified |

| Ovarian | A2780 | PIK3CA mut | Not Specified |

Table 2: In vitro growth inhibitory activity of this compound in selected cancer cell lines.[1][2][3]

In the MDA-MB-361 breast cancer cell line, which harbors a PIK3CA mutation and HER2 amplification, this compound induced apoptosis, as evidenced by the cleavage of PARP at a concentration of 30 nM after a 4-hour exposure.[1]

In ovarian cancer cell lines with PIK3CA mutations (SKOV3 and A2780), this compound was shown to disrupt the balance of Bcl-2 family proteins by inducing the degradation of Mcl-1 through an autophagic mechanism.[2][3] The autophagy receptor protein p62 was found to bind to Mcl-1, facilitating its degradation.[2][3]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models.

Xenograft Studies

This compound, administered intravenously, has demonstrated significant anti-tumor activity in glioma, NSCLC, and breast cancer xenograft models.[1]

| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition |

| Glioma | U87MG | 100 mg/kg, daily for 5 days | Significant reduction (p < 0.01) |

| NSCLC | A549 | 25 mg/kg and 50 mg/kg | Significant inhibition |

| Breast | MDA-MB-361 | 25, 50, 100 mg/kg, daily for 5 days | Dose-dependent regression |

Table 3: In vivo anti-tumor activity of this compound in xenograft models.[1]

In the MDA-MB-361 breast cancer xenograft model, this compound induced tumor regression at all tested doses.[1] Notably, a daily dose of 100 mg/kg for 5 days resulted in the reduction of an initial tumor volume of 260 mm³ to 129 mm³ and prevented tumor regrowth for 70 days.[1] Even in large, established tumors (~600 mm³), re-administration of this compound at 100 mg/kg for 3 days led to a 69% reduction in tumor volume.[1]

Pharmacodynamic studies in the MDA-MB-361 model revealed that a single 100 mg/kg dose of this compound caused sustained suppression of Akt phosphorylation at both the T308 and S473 sites and induced cleaved PARP in tumor tissue.[1] Importantly, minimal effects on p-Akt and no induction of cleaved PARP were observed in normal heart and lung tissues, suggesting a degree of tumor selectivity.[1]

Experimental Protocols

In Vitro Kinase Assay (Fluorescent Polarization)

-

Assay Principle: This assay measures the inhibition of PI3K kinase activity by quantifying the amount of PIP3 produced.

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.

-

Substrates: 20 µM PIP2, 25 µM ATP.

-

Procedure:

-

The kinase reaction is performed in a 384-well plate in a 20 µL reaction volume.

-

The reaction is incubated for 30 minutes at room temperature.

-

The reaction is stopped by the addition of 20 µL of STOP/detection buffer (100 mM HEPES, pH 7.5, 4 mM EDTA, 0.05% CHAPS) containing a fluorescently labeled PIP3-binding probe.

-

The plate is incubated for 2 hours, and fluorescence polarization is measured using a plate reader.

-

Caption: Workflow for in vitro kinase assay.

Cell Viability Assay (MTS/MTT Assay)

-

Assay Principle: This colorimetric assay measures the number of viable cells based on the reduction of a tetrazolium compound (MTS or MTT) by metabolically active cells into a colored formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 72 hours.

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Caption: Workflow for cell viability assay.

Western Blotting

-

Assay Principle: This technique is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Procedure:

-

Treat cells with this compound for the desired time and at the appropriate concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6K, S6K, cleaved PARP, Mcl-1, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Caption: Workflow for Western blotting.

Mechanisms of Resistance

While specific resistance mechanisms to this compound have not been extensively studied, resistance to dual PI3K/mTOR inhibitors can arise through several mechanisms, including:

-

Feedback activation of parallel signaling pathways: Inhibition of the PI3K/mTOR pathway can sometimes lead to the compensatory activation of other pro-survival pathways, such as the MAPK/ERK pathway.

-

Mutations in downstream effectors: Alterations in proteins downstream of PI3K and mTOR could potentially bypass the inhibitory effects of this compound.

-

Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cancer cells, reducing its intracellular concentration.

Conclusion

This compound is a potent dual inhibitor of the PI3K and mTOR kinases with significant preclinical anti-tumor activity in a variety of cancer models. Its ability to induce tumor regression, particularly in models with PI3K pathway alterations, highlights its therapeutic potential. The detailed in vitro and in vivo data, along with the experimental protocols provided in this guide, offer a solid foundation for further research into the clinical development of this compound and other dual PI3K/mTOR inhibitors. Future studies should focus on identifying predictive biomarkers of response and elucidating the specific mechanisms of resistance to optimize the clinical application of this class of targeted therapies.

References

Pki-402: A Dual PI3K/mTOR Inhibitor for Tumor Growth Suppression

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of Pki-402, a potent dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. It details the mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its evaluation as an anti-cancer agent.

Core Mechanism of Action

This compound is a reversible, ATP-competitive small molecule inhibitor that targets class I PI3K isoforms and mTOR kinase.[1][2] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] This pathway is frequently hyperactivated in a wide range of human cancers due to genetic mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[4][5][6]

By simultaneously inhibiting both PI3K and mTOR, this compound effectively shuts down two critical nodes in this signaling cascade. This dual inhibition leads to a comprehensive blockade of downstream signaling, suppressing the phosphorylation of key effector proteins like Akt and S6K1.[1][2] The primary anti-tumor effects of this compound are mediated through the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[5][7]

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has shown significant tumor regression in in vivo xenograft models.

| Target/Cell Line | Mutation Status | Activity Type | Value | Reference |

| PI3K-α | N/A | IC50 | 1 nM | [1] |

| Class I PI3Ks | Wild-Type & Mutant | Inhibition | Equipotent | [1] |

| mTOR | N/A | Inhibition | Equipotent | [1] |

| Various Cancer Lines | (Breast, Glioma, Pancreas, NSCLC) | IC50 | <100 nM | [1][2] |

| MDA-361 | HER2+, PIK3CA (E545K) | Apoptosis Induction | 30 nM | [1][2] |

| SKOV3, A2780 | PIK3CA Mutant | Growth Suppression | Effective | [5][7] |

| Tumor Model | Cancer Type | Dosing Schedule | Key Outcomes | Reference |

| MDA-361 | Breast Cancer | 100 mg/kg, IV (daily x 5 days) | Tumor regression from 260 mm³ to 129 mm³; No regrowth for 70 days. | [1][2] |

| MDA-361 | Breast Cancer | 25 & 50 mg/kg, IV (daily x 5 days, 2 rounds) | Tumor regression followed by regrowth between days 16-20. | [1][2] |

| U87MG | Glioma | Not Specified | Displayed anti-tumor activity. | [1][2] |

| A549 | NSCLC | Not Specified | Displayed anti-tumor activity. | [1][2] |

Cellular Mechanisms of Tumor Inhibition

This compound leverages multiple cellular mechanisms to inhibit tumor growth. In addition to direct inhibition of proliferation, it actively promotes cell death pathways.

-

Apoptosis: In breast and ovarian cancer cell lines, this compound treatment leads to the induction of apoptosis.[1][5] This is evidenced by the detection of cleaved Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptotic cell death.[1][2]

-

Autophagy-Mediated Mcl-1 Degradation: A key mechanism in ovarian cancer cells is the induction of autophagy.[5][7] this compound triggers a process where the anti-apoptotic protein Mcl-1 is degraded via the autophagic pathway. The degradation disrupts the balance of Bcl-2 family proteins, tipping the scales towards cell death.[5]

-

Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, particularly in the G2-M phase, preventing cancer cells from completing the division process.[7]

Experimental Protocols

The following sections describe standardized methodologies for evaluating the efficacy of this compound.

This protocol determines the concentration of this compound required to inhibit 50% of cell growth.

-

Materials:

-

Cancer cell lines (e.g., MDA-361, SKOV3).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

This compound stock solution (in DMSO).

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO).

-

Replace the medium in the cell plate with the this compound dilutions.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a microplate reader.

-

Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.[8][9]

-

This protocol assesses the inhibition of PI3K/mTOR pathway signaling.

-

Materials:

-

Cancer cell lines.

-

6-well plates.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K, anti-S6K, anti-cleaved PARP, anti-Actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.[10][11]

-

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID).

-

Cancer cell line (e.g., MDA-361) in a suspension with Matrigel.

-

This compound formulated for intravenous (IV) administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject 5-10 million cancer cells into the flank of each mouse.

-

Monitor mice for tumor growth. Once tumors reach a palpable volume (e.g., 150-250 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control via IV injection according to the desired schedule (e.g., daily for 5 consecutive days).

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as a measure of toxicity.

-

At the end of the study, euthanize the animals and excise tumors for further analysis (e.g., western blot, immunohistochemistry).[1][2]

-

Conclusion and Future Directions

This compound is a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity in preclinical models of various cancers, including those with common oncogenic mutations in the PI3K pathway. Its ability to induce apoptosis and autophagy-mediated cell death provides a strong rationale for its clinical development. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond, exploring combination strategies to overcome potential resistance mechanisms, and evaluating its efficacy in a broader range of tumor types.[12][13][14] The combination of this compound with other therapies, such as radiation, may also enhance its therapeutic potential.[12][15]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. stratech.co.uk [stratech.co.uk]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Dual PI3K/mTOR inhibitor this compound suppresses the growth of ovarian cancer cells by degradation of Mcl-1 through autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]

- 11. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of this compound on breast tumor models' radiosensitivity via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Pki-402 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information on the solubility of Pki-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document includes a comprehensive summary of solubility data in various solvents, detailed protocols for the preparation of stock solutions, and its application in common in vitro and in vivo experimental models. Furthermore, visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate clear understanding and experimental setup.

Solubility of this compound

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions for in vitro use. It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly decrease the solubility of this compound[1][2]. For in vivo applications, a specific formulation involving co-solvents is required.

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary slightly between batches.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |

| DMSO | 0.5 mg/mL | 0.87 mM | Standard solubility at 25°C. | [2][3] |

| 5 mg/mL | 8.76 mM | Requires sonication. | [1] | |

| 10 mg/mL | 17.52 mM | Requires warming to 50°C and sonication. | [2] | |

| ≥ 14.28 mg/mL | ≥ 25.0 mM | - | [4][5] | |

| Water | Insoluble | - | (< 0.1 mg/mL) | [1][3] |

| Ethanol | Insoluble | - | - | [3][4] |

| In Vivo Formulation | 1.43 mg/mL | 2.51 mM | Suspended solution in 50% PEG300 / 50% saline. Requires sonication. | [6] |

Mechanism of Action and Signaling Pathway

This compound is a reversible, ATP-competitive inhibitor that targets the kinase domain of all class I PI3K isoforms (α, β, γ, δ) and mTOR[1][7]. The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell proliferation, growth, survival, and motility.[8][9][10][11]. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN[8][12]. By simultaneously inhibiting both PI3K and mTOR, this compound effectively blocks downstream signaling, leading to reduced phosphorylation of key effectors like Akt and S6 ribosomal protein, which in turn induces cell growth arrest and apoptosis[1][4].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | CAS 1173204-81-3 | Sun-shinechem [sun-shinechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pi3k signaling pathways: Topics by Science.gov [science.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual PI3K/mTOR inhibitor this compound suppresses the growth of ovarian cancer cells by degradation of Mcl-1 through autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pki-402

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pki-402 is a potent, selective, and reversible ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] It demonstrates broad-spectrum anti-proliferative activity across various human cancer cell lines, making it a valuable tool for cancer research and drug development.[1][3] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications, alongside relevant technical data and a diagram of the targeted signaling pathway.

Physicochemical and Biological Properties

This compound acts as a pan-PI3K inhibitor, targeting PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ isoforms, as well as mTOR.[4][5] It has also been shown to be effective against common PI3Kα mutants (E545K and H1047R).[1][4] The dual inhibition of the PI3K/mTOR pathway leads to the suppression of downstream signaling, including the phosphorylation of Akt, and induces apoptosis in cancer cells.[2][4]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 570.65 g/mol | [1] |

| Formula | C₂₉H₃₄N₁₀O₃ | [1] |

| CAS Number | 1173204-81-3 | [2] |

| Purity | ≥98% | [2] |

| Appearance | White to off-white solid | [3] |

| IC₅₀ (PI3Kα) | 2 nM | [1][3] |

| IC₅₀ (mTOR) | 3 nM | [1][3] |

| IC₅₀ (PI3Kβ) | 7 nM | [1] |

| IC₅₀ (PI3Kδ) | 14 nM | [1] |

| IC₅₀ (PI3Kγ) | 16 nM | [1] |

This compound Signaling Pathway

This compound targets key components of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer.

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols: Stock Solution Preparation

In Vitro Stock Solution (DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or fresh, high-purity DMSO[4]

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath

Protocol:

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound (Molecular Weight: 570.65 g/mol ).

-

Add Solvent: Add the calculated volume of DMSO to the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolve: Vortex the solution thoroughly. To aid dissolution, gentle warming in a water bath (e.g., 37°C or up to 50°C) and/or sonication in an ultrasonic bath for a short period is recommended.[3][4] Ensure the powder is completely dissolved.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]

-

Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]

Note on Solubility in DMSO:

| Concentration | Conditions | Source |

| 0.5 mg/mL (0.87 mM) | Fresh DMSO | [4] |

| 5 mg/mL (8.76 mM) | With ultrasonic treatment | [3] |

| 10 mg/mL (17.52 mM) | Warmed to 50°C and ultrasonicated | [4] |

| ≥ 14.275 mg/mL | - | [6] |

In Vivo Formulation

For animal studies, this compound can be formulated as a suspension.

Materials:

-

This compound powder

-

PEG300

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Weigh this compound: Weigh the required amount of this compound powder.

-

Prepare Vehicle: Prepare a vehicle solution of 50% PEG300 and 50% saline.

-

Add Vehicle: Add the vehicle to the this compound powder.

-

Suspend: Vortex the mixture thoroughly. Use an ultrasonic bath to ensure a uniform suspension. The reported solubility in this vehicle is 1.43 mg/mL (2.51 mM).[7]

-

Administration: The formulation should be prepared fresh before each administration.

Application Workflow

The following diagram illustrates a general workflow for utilizing the this compound stock solution in a cell-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS 1173204-81-3 | Sun-shinechem [sun-shinechem.com]

- 6. glpbio.com [glpbio.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: Pki-402 Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pki-402 is a potent, reversible, ATP-competitive dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3][4] Its efficacy in preclinical cancer models has established it as a valuable tool in oncology research.[1][4][5] To ensure the integrity and reproducibility of experimental results, proper handling, storage, and assessment of this compound stability are paramount. These application notes provide detailed guidelines and protocols for the stability and storage of this compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C29H34N10O3[1][2][3] |

| Molecular Weight | 570.65 g/mol [1][3] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO[2][3] |

Recommended Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following conditions are recommended based on available data.

Solid (Powder) Form

| Storage Temperature | Recommended Duration |

| -20°C | ≥ 4 years[2] |

| 4°C | 2 years[1] |

| Room Temperature | Short-term (weeks)[3] |

For long-term storage, it is recommended to store the solid compound at -20°C.[2][3][6]

In-Solution

Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). Once in solution, the stability of the compound changes.

| Storage Temperature | Recommended Duration | Solvent |

| -80°C | 2 years[1] | DMSO |

| -20°C | 1 year[1] | DMSO |

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[7]

Potential Signaling Pathway of this compound

This compound targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

Caption: this compound inhibits the PI3K/mTOR signaling pathway.

Experimental Protocols

The following protocols are provided as a general guideline for assessing the stability of this compound. It is recommended to adapt these protocols to specific laboratory conditions and analytical instrumentation.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in stability studies and biological assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It has been noted that warming at 50°C and ultrasonication may be required to fully dissolve the compound at higher concentrations.[7]

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into single-use amber vials to protect from light and repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

HPLC-Based Stability Assessment

Objective: To quantitatively assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Principle: This method separates this compound from its potential degradation products. The peak area of this compound is used to determine its concentration and calculate the percentage of degradation over time.

Materials:

-

This compound stock solution

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Temperature-controlled incubator or chamber

-

Light-exposure chamber (optional)

Procedure:

-

Sample Preparation:

-

Dilute the this compound stock solution to a working concentration (e.g., 10 µM) in a suitable solvent system (e.g., 50:50 ACN:water).

-

Prepare multiple identical samples for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature, light exposure).

-

-

Initial Analysis (T=0):

-

Immediately analyze one of the prepared samples by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

-

-

Storage:

-

Store the remaining samples under the defined conditions.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 7, 14, 30 days), retrieve a sample from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the sample by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

-

Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

-

Percentage Degradation = 100 - Percentage Remaining

-

Suggested HPLC Method (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: Start with 95% A, hold for 2 min, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 254-320 nm).

-

Injection Volume: 10 µL

Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a research compound like this compound.

Caption: A generalized workflow for assessing the stability of this compound.

Summary of Recommendations

Caption: A summary of recommended storage and handling for this compound.

Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guideline. It is the responsibility of the end-user to validate these protocols for their specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Antitumor efficacy profile of this compound, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. selleckchem.com [selleckchem.com]

Determining the Optimal Concentration of PKI-402 for Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of PKI-402, a potent dual pan-PI3K/mTOR inhibitor, for use in various cancer cell lines. The provided methodologies will enable researchers to effectively assess the impact of this compound on cell viability, signaling pathways, and apoptosis.

Introduction to this compound

This compound is a reversible, ATP-competitive inhibitor targeting class I PI3K isoforms (α, β, δ, γ) and mTOR. Its potent and dual-action mechanism makes it a valuable tool for investigating the roles of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and resistance to therapy. Dysregulation of this pathway is a frequent event in many human cancers, making it a key target for drug development.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a valuable reference for selecting an appropriate starting concentration range for your experiments.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-361 | Breast Cancer | 6 | [1] |

| HCT116 | Colorectal Cancer | 33 | [1] |

| PC3 | Prostate Cancer | 21 | [2] |

| A549 | Non-Small Cell Lung Cancer | Not specified, but effective | [3] |

| U87MG | Glioblastoma | Not specified, but effective | [3] |

| SKOV3 | Ovarian Cancer | Not specified, but effective | |

| A2780 | Ovarian Cancer | Not specified, but effective | |

| MCF-7 | Breast Cancer | Not specified, but effective | |

| MDA-MB-231 | Breast Cancer | Not specified, but effective |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line and calculating the IC50 value.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Western Blot for PI3K/mTOR Pathway Inhibition

This protocol is to confirm the inhibitory effect of this compound on the PI3K/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

Materials:

-

Cell line of interest

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Recommended Primary Antibodies:

| Target | Phosphorylation Site | Supplier (Example) | Catalog # (Example) | Dilution |

| p-Akt | Ser473 | Cell Signaling Technology | #4060 | 1:1000 |

| Total Akt | Cell Signaling Technology | #4691 | 1:1000 | |

| p-mTOR | Ser2448 | Cell Signaling Technology | #5536 | 1:1000 |

| Total mTOR | Cell Signaling Technology | #2983 | 1:1000 | |

| p-p70S6K | Thr389 | Cell Signaling Technology | #9234 | 1:1000 |

| Total p70S6K | Cell Signaling Technology | #2708 | 1:1000 | |

| p-4E-BP1 | Thr37/46 | Cell Signaling Technology | #2855 | 1:1000 |

| Total 4E-BP1 | Cell Signaling Technology | #9644 | 1:1000 | |

| β-Actin | Cell Signaling Technology | #4970 | 1:2000 |

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Apoptosis Assessment by Cleaved PARP Western Blot

This protocol is to determine if this compound induces apoptosis by detecting the cleavage of Poly (ADP-ribose) polymerase (PARP).

Materials:

-

Same as for the Western Blot protocol above.

-

Primary antibody against Cleaved PARP (Asp214) (e.g., Cell Signaling Technology, #5625, 1:1000 dilution).

-

Primary antibody against total PARP (e.g., Cell Signaling Technology, #9542, 1:1000 dilution).

Protocol:

The protocol is identical to the Western Blot for PI3K/mTOR Pathway Inhibition, with the substitution of the primary antibodies to detect cleaved and total PARP. A significant increase in the ratio of cleaved PARP to total PARP indicates the induction of apoptosis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell lines and experimental needs. By systematically evaluating cell viability and confirming the on-target effects through western blotting, researchers can confidently proceed with their investigations into the functional consequences of PI3K/mTOR inhibition. It is recommended to perform a literature search for the specific cell line of interest to further refine the starting concentration range for this compound.

References

- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of PKI-402 Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PKI-402, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a selective, reversible, and ATP-competitive inhibitor of class I PI3Ks and mTOR, making it a compound of significant interest in cancer research due to the frequent dysregulation of the PI3K/AKT/mTOR signaling pathway in various cancers.[1][2][3][4][5] This document offers step-by-step instructions for researchers to assess the cytotoxic and cytostatic effects of this compound on cultured cancer cell lines.

Introduction to this compound and the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6][7] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4][7]

This compound is a small molecule inhibitor that potently targets both PI3K and mTOR, two key kinases in this pathway.[3][5][8] By inhibiting these targets, this compound can effectively block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5][8][9]

This compound Inhibitory Activity

| Target | IC50 (nM) |

| PI3Kα | 2[3][8][10] |

| PI3Kβ | 7[3][8][10] |

| PI3Kδ | 14[3][8][10] |

| PI3Kγ | 16[3][8][10] |

| mTOR | 3[3][8][10] |

| PI3Kα (E545K mutant) | 3[8][10] |

| PI3Kα (H1047R mutant) | 3[8] |

This compound In Vitro Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-361 | Breast Cancer | 6[3][10] |

| HCT116 | Colon Cancer | 33[3][10] |

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified spectrophotometrically.[11][14]

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol)[14][15]

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm

-

Cell Seeding:

-

Harvest and count cells in the exponential growth phase.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

-

-